6-hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Description
This compound is a pyrimidinedione derivative featuring a substituted indole moiety linked via a methyl group at position 5 of the pyrimidinedione core. The indole ring is further modified with a 5-methoxy group and a 2-thienylcarbonyl substituent. Pyrimidinediones are heterocyclic systems known for their pharmacological versatility, including roles as enzyme inhibitors, antimicrobial agents, and CNS modulators .
Properties
IUPAC Name |
6-hydroxy-5-[[5-methoxy-1-(thiophene-2-carbonyl)indol-3-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-22-18(25)15(19(26)23(2)21(22)28)9-12-11-24(20(27)17-5-4-8-30-17)16-7-6-13(29-3)10-14(12)16/h4-8,10-11,25H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWQJNVXTKNFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)CC2=CN(C3=C2C=C(C=C3)OC)C(=O)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
6-Hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Indole Derivative : Starting with 5-methoxyindole and introducing a thienylcarbonyl group.
- Pyrimidinedione Core Construction : Subsequently, the pyrimidinedione structure is formed through cyclization reactions involving dimethylurea derivatives.
Biological Activities
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidinedione compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) indicated that compounds with similar structures showed IC50 values ranging from 20 to 30 μM, suggesting effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 27.6 |
| Compound B | MDA-MB-231 | 29.3 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells through the activation of caspases.
Case Studies
Several case studies have highlighted the efficacy of thieno-pyrimidine derivatives in oncology:
- Study on Triple-Negative Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against triple-negative breast cancer cells. The results indicated that these compounds could significantly reduce cell viability compared to control treatments .
- In Vivo Studies : Animal models treated with similar thieno-pyrimidine derivatives showed reduced tumor growth rates and improved survival rates, reinforcing the potential therapeutic applications of these compounds in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrimidinedione derivatives, focusing on substituents, physicochemical properties, and reported bioactivities.
Key Structural and Functional Differences:
Substituent Diversity: The target compound’s indole-thienylcarbonyl group distinguishes it from simpler analogs like the thieno-pyrimidinediones in and . This substitution likely enhances π-π stacking interactions in biological targets . Compared to the thioxo derivative in , the hydroxy group at position 6 may improve solubility but reduce electrophilic reactivity .
Antimicrobial activities in ’s oxadiazole-containing analogs highlight the importance of heterocyclic appendages for targeting bacterial enzymes .
Synthetic Accessibility :
- The synthesis of similar compounds (e.g., and ) involves condensation reactions with protic acids or sulfur-containing reagents, but the target compound’s indole-thienylcarbonyl group may require multi-step functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
